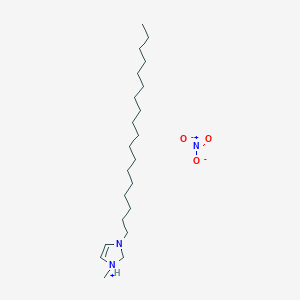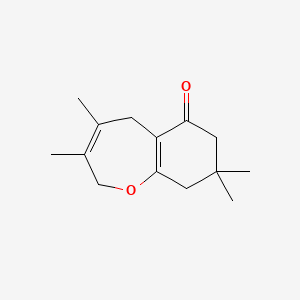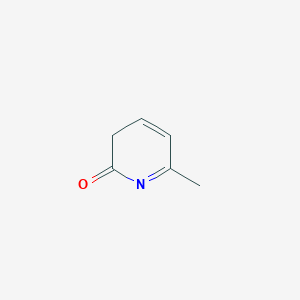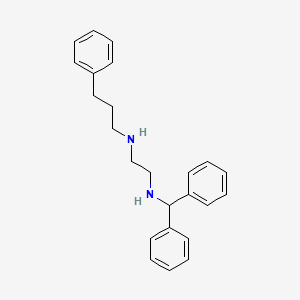![molecular formula C13H23N3O2 B14212675 Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]- CAS No. 824938-94-5](/img/structure/B14212675.png)
Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]- is a complex organic compound characterized by the presence of an acetamide group attached to a cyclohexyl ring, which is further substituted with a piperazine ring containing a formyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]- typically involves multi-step organic reactions. One common approach is to start with the cyclohexylamine derivative, which undergoes a series of reactions including acylation, cyclization, and formylation to introduce the piperazine and formyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and the use of green chemistry principles, is crucial to achieve efficient and sustainable production.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]- can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution on the piperazine ring.
Major Products Formed
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Formation of an alcohol from the formyl group.
Substitution: Introduction of various functional groups onto the piperazine ring.
Applications De Recherche Scientifique
Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The piperazine ring may also interact with biological membranes or other macromolecules, influencing the compound’s overall biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]-: Similar structure but with a pyrrolidine ring instead of a piperazine ring.
Acetamide, N-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]-: Contains a piperidine ring instead of a piperazine ring.
Uniqueness
Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]- is unique due to the presence of the formyl group on the piperazine ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
824938-94-5 |
|---|---|
Formule moléculaire |
C13H23N3O2 |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
N-[(1R,2R)-2-(4-formylpiperazin-1-yl)cyclohexyl]acetamide |
InChI |
InChI=1S/C13H23N3O2/c1-11(18)14-12-4-2-3-5-13(12)16-8-6-15(10-17)7-9-16/h10,12-13H,2-9H2,1H3,(H,14,18)/t12-,13-/m1/s1 |
Clé InChI |
AFBKPWQWPLKLRJ-CHWSQXEVSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1CCCC[C@H]1N2CCN(CC2)C=O |
SMILES canonique |
CC(=O)NC1CCCCC1N2CCN(CC2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{[2-Nitro-5-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide](/img/structure/B14212599.png)


![2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophene](/img/structure/B14212619.png)
![benzoic acid;(1R,2S,5S)-bicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B14212630.png)
![Benzoic acid;[3,5-bis[(10-octylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14212634.png)
![[3-(Ethenyloxy)pent-4-en-1-yn-1-yl]benzene](/img/structure/B14212647.png)
![N-[2-(3,5,6-Trichloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14212649.png)



![Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzoate](/img/structure/B14212662.png)


